molecular formula C8H9N3O6 B12007818 Carbazic acid, 3-(5-nitrofurfurylidene)-, 2-hydroxyethyl ester CAS No. 3436-72-4

Carbazic acid, 3-(5-nitrofurfurylidene)-, 2-hydroxyethyl ester

Cat. No.: B12007818
CAS No.: 3436-72-4
M. Wt: 243.17 g/mol
InChI Key: ZEOZJBSXGJMHAQ-WEVVVXLNSA-N
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Description

Carbazic acid, 3-(5-nitrofurfurylidene)-, 2-hydroxyethyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a nitrofuran moiety, which is known for its biological activity. The chemical formula for this compound is C(_8)H(_9)N(_3)O(_6), and it has a molecular weight of 243.175 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbazic acid, 3-(5-nitrofurfurylidene)-, 2-hydroxyethyl ester typically involves the condensation of carbazic acid with 5-nitrofurfural in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Condensation Reaction: Carbazic acid reacts with 5-nitrofurfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C.

    Esterification: The resulting intermediate is then esterified with 2-hydroxyethyl alcohol under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety in carbazic acid, 3-(5-nitrofurfurylidene)-, 2-hydroxyethyl ester can undergo oxidation reactions, leading to the formation of various oxidative products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).

    Reduction: Reducing agents such as hydrogen gas (H(_2)) with palladium on carbon (Pd/C) or sodium borohydride (NaBH(_4)).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitrofurans with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted furans with various functional groups.

Scientific Research Applications

Carbazic acid, 3-(5-nitrofurfurylidene)-, 2-hydroxyethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties due to the presence of the nitrofuran moiety.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The biological activity of carbazic acid, 3-(5-nitrofurfurylidene)-, 2-hydroxyethyl ester is primarily attributed to the nitrofuran moiety. The compound exerts its effects by interacting with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death. The compound targets various molecular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Carbazic acid, 3-(5-nitrofurfurylidene)-, 2-hydroxyethyl ester can be compared with other nitrofuran derivatives:

    Nitrofurantoin: A well-known antimicrobial agent used to treat urinary tract infections. It shares the nitrofuran moiety but differs in its overall structure and specific applications.

    Nitrofurazone: Another nitrofuran derivative used as a topical antibacterial agent. It has a similar mechanism of action but is used in different medical contexts.

    Furazolidone: Used to treat bacterial and protozoal infections. It also contains the nitrofuran moiety but has distinct pharmacological properties.

The uniqueness of this compound lies in its specific ester functional group, which can influence its reactivity and biological activity.

Properties

CAS No.

3436-72-4

Molecular Formula

C8H9N3O6

Molecular Weight

243.17 g/mol

IUPAC Name

2-hydroxyethyl N-[(E)-(5-nitrofuran-2-yl)methylideneamino]carbamate

InChI

InChI=1S/C8H9N3O6/c12-3-4-16-8(13)10-9-5-6-1-2-7(17-6)11(14)15/h1-2,5,12H,3-4H2,(H,10,13)/b9-5+

InChI Key

ZEOZJBSXGJMHAQ-WEVVVXLNSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=O)OCCO

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)OCCO

Origin of Product

United States

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